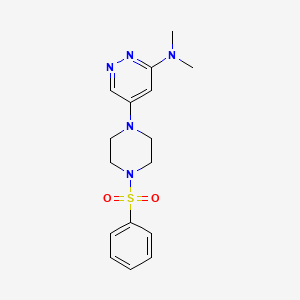

![molecular formula C12H13N3O2S B3010035 2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 603070-41-3](/img/structure/B3010035.png)

2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

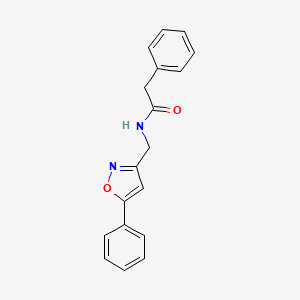

- Triazole derivatives, including this compound, have been investigated for their antifungal potential. Researchers explore their efficacy against fungal pathogens, such as Candida species and Aspergillus. The compound’s sulfur-containing group may play a crucial role in inhibiting fungal growth .

- Some 1,2,4-triazole derivatives exhibit cytotoxic effects against cancer cells. While specific studies on this compound are limited, related analogs have demonstrated promising results. Researchers evaluate their impact on cell viability and apoptosis pathways .

- The triazole scaffold can coordinate with metal ions, forming stable complexes. Scientists study these complexes for potential applications in catalysis, drug delivery, and materials science. The compound’s benzyl and methyl groups may influence metal binding .

- Triazole-based compounds often possess anti-inflammatory properties. Researchers investigate their effects on inflammatory pathways, cytokine production, and immune responses. The compound’s unique structure could contribute to modulating inflammation .

- Some triazole derivatives exhibit neuroprotective effects by targeting oxidative stress, neuroinflammation, and neuronal apoptosis. While more research is needed, the compound’s sulfanyl group may play a role in neuroprotection .

- Triazole derivatives find applications in agriculture as fungicides or plant growth regulators. Researchers explore their impact on crop yield, disease resistance, and stress tolerance. The compound’s benzyl and methyl moieties may influence plant responses .

Antifungal Activity

Anticancer Properties

Metal Complex Formation

Anti-inflammatory Agents

Neuroprotective Potential

Agrochemical Applications

Mecanismo De Acción

Target of Action

Compounds with a similar 1,2,4-triazole structure have been associated with numerous biomedical applications , suggesting a broad range of potential targets.

Mode of Action

The exact mode of action of this compound is currently unknown. The presence of a 1,2,4-triazole moiety in chemical compounds is associated with various biological properties . The compound may interact with its targets through hydrogen bonding, which can lead to changes in the target’s function .

Biochemical Pathways

Compounds with a similar 1,2,4-triazole structure have been shown to exhibit antimicrobial, anti-inflammatory, and antifungal activities , suggesting that they may affect a variety of biochemical pathways related to these biological responses.

Pharmacokinetics

The presence of a 1,2,4-triazole moiety in chemical compounds has been associated with improved pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Compounds with a similar 1,2,4-triazole structure have been shown to exhibit antimicrobial, anti-inflammatory, and antifungal activities , suggesting that they may have a variety of molecular and cellular effects.

Propiedades

IUPAC Name |

2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-9-13-14-12(18-8-11(16)17)15(9)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMJHCVJXIPNFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1CC2=CC=CC=C2)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine](/img/structure/B3009955.png)

![1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009956.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B3009957.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide](/img/structure/B3009967.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B3009975.png)